![molecular formula C17H18N2O4 B2377957 diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate CAS No. 147471-14-5](/img/structure/B2377957.png)
diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate
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Overview
Description
Diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate is a chemical compound with the molecular formula C17H18N2O4 . It is also known as DIMM. This compound contains a total of 42 bonds, including 24 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 aliphatic esters, and 1 Imidazole .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered imidazole ring attached to a phenyl group via a methylene bridge. The phenyl group is further connected to a malonate ester .Scientific Research Applications
Precursor for Synthesis of Quinoline Derivatives
Diethyl 2-((4-nitroanilino)methylene)malonate, a related molecule, serves as a precursor in synthesizing quinoline derivatives with biological activities such as antiviral, immunosuppressive, anticancer, and photoprotector properties. This synthesis method is an efficient approach for industrial-scale production (Valle et al., 2018).
Crystal Structure Analysis
The crystal structure of diethyl 2-(1-methyl-5-nitro-1H-imidazol-4-ylmethylene)malonate has been analyzed, revealing insights into the electronic effects and conformation of such compounds. This research contributes to understanding the structural properties of malonate derivatives (Crozet et al., 2005).
Extrinsic Probes for pH and Cell Volume Determination
Imidazol-1-ylalkanoic acids, including derivatives of malonate, have been synthesized for use as extrinsic probes in determining intracellular pH, extracellular pH, and cell volume via 1H NMR. This application demonstrates the versatility of malonate derivatives in biological research (Gil et al., 1994).
Radioisotope Labeling for Metabolism Studies
Diethyl malonate derivatives have been used to synthesize carbon-14 labeled compounds for studying metabolism, residue, and environmental behavior using radioisotope tracing techniques. This application underscores the role of malonate derivatives in environmental and metabolic research (Yang et al., 2018).
Tandem Nucleophilic Addition and Cyclization
Malonate derivatives participate in tandem nucleophilic addition and cyclization reactions to form compounds like 1-(1H-imidazol-1-yl)-3-methylene-1H-indenes. This chemical reactivity is significant for synthetic organic chemistry (Qiu et al., 2011).
Study of Molecular Structure and Hydrogen Bonding
The molecular structure and hydrogen bonding in diethyl 2-(4-methylbenzylidene)malonate have been explored, contributing to understanding the chemical and physical properties of malonate derivatives (Achutha et al., 2016).
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The interaction with the targets and the resulting changes would depend on the specific biological activity of the compound.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathway and the nature of the interaction with the compound.
Result of Action
Given the broad range of biological activities of imidazole derivatives , the effects could be diverse and depend on the specific biological activity of the compound.
properties
IUPAC Name |
diethyl 2-[(4-imidazol-1-ylphenyl)methylidene]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-22-16(20)15(17(21)23-4-2)11-13-5-7-14(8-6-13)19-10-9-18-12-19/h5-12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWHYAVISGJLBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N2C=CN=C2)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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